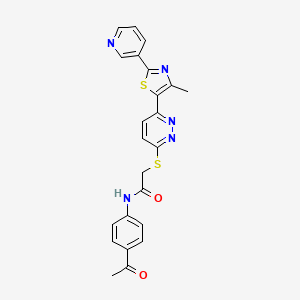
N-(4-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19N5O2S2 and its molecular weight is 461.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H19N5O2S2, with a molecular weight of 461.6 g/mol. The compound features a thiazole ring, a pyridazine moiety, and an acetylphenyl group, contributing to its diverse chemical reactivity and biological properties .
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : The compound's structural components suggest potential anticancer properties. For instance, derivatives containing thiazole and pyridazine rings have shown cytotoxic effects against various cancer cell lines .
- Enzyme Inhibition : Studies have indicated that similar compounds can act as inhibitors of acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : The presence of heterocyclic systems in the compound may enhance its antimicrobial efficacy, making it a candidate for further investigation in this area.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Thiazole and Pyridazine Rings : These rings are synthesized using established organic synthesis protocols.
- Acetylation : The acetyl group is introduced through acetic anhydride or acetyl chloride reactions.
- Thioacetamide Formation : The thio group is incorporated to form the final thioacetamide structure.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
These findings highlight the potential of N-(4-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-y)thio)acetamide as a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S2/c1-14-22(32-23(25-14)17-4-3-11-24-12-17)19-9-10-21(28-27-19)31-13-20(30)26-18-7-5-16(6-8-18)15(2)29/h3-12H,13H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDHPQBCJMSBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














